S 657
Description
Historical Context and Discovery in Scientific Literature
The heteropolysaccharide S-657 was discovered and characterized from a novel strain of Xanthomonas campestris, designated as ATCC 53159. This microorganism was isolated from an algal sample collected near Eureka, California. The discovery and initial research surrounding S-657 are detailed in patent literature from the mid-1980s. The organism was identified as a gummy colony on a culture plate, indicating the production of an extracellular polysaccharide. Subsequent studies focused on the aerobic fermentation process using this specific Xanthomonas campestris strain in suitable aqueous nutrient media to produce recoverable amounts of S-657.
Current Research Landscape and Emerging Areas of Investigation
Current research involving heteropolysaccharide S-657 continues to explore its utility as a rheology modifier. Its properties, such as high viscosity at low concentrations, heat and salt stability, and shear stability, make it particularly suitable for demanding applications.
S-657 is recognized within a group of related capsular polysaccharides, referred to as sphingans, secreted by members of the genus Sphingomonas. Other well-known sphingans include gellan (S-60), welan (S-130), and rhamsan (S-194). Research on sphingans, including S-657, often involves understanding the genetic clusters responsible for their synthesis and secretion. For instance, studies on the related sphingan S-88 have characterized the gene cluster essential for its capsule synthesis, providing insights relevant to the biosynthesis of other sphingans like S-657.
Emerging areas of investigation may involve further detailed structural analysis, modifications to enhance specific properties, and exploring new applications in chemical and biological systems where its unique stability and rheological behavior are advantageous.
Significance of the Chemical Compound S 657 in Advanced Chemical and Biological Research
The significance of heteropolysaccharide S-657 lies in its valuable properties as a thickening, suspending, and stabilizing agent in aqueous solutions. These properties are crucial in various advanced chemical and biological research applications, particularly in industrial processes. For example, S-657 has been found to be especially valuable for use in well-treating fluids, including applications in enhanced oil recovery, where maintaining viscosity and stability under high-salt and high-temperature conditions is essential. Its ability to exhibit high viscosity at low concentrations makes it an efficient viscosifier in such operations.
The detailed composition of S-657 contributes to its functional characteristics. It is primarily composed of carbohydrate, along with approximately 12% protein and about 7% acyl groups calculated as O-acetyl. The carbohydrate portion contains about 19% glucuronic acid, and the neutral sugars rhamnose and glucose are present in an approximate molar ratio of 2:1. The presence of O-acetyl groups and the specific sugar composition and linkage patterns are key determinants of its rheological behavior and stability.
The table below summarizes the key compositional features of Heteropolysaccharide S-657:
| Component | Approximate Percentage by Weight | Notes |
| Carbohydrate | Principal Component | |
| Protein | ~12% | |
| Acyl Groups | ~7% (as O-acetyl) | Determined by analysis. |
| Glucuronic Acid | ~19% (in carbohydrate portion) | Acidic sugar component. |
| Rhamnose:Glucose | ~2:1 Molar Ratio (neutral sugars) | Neutral sugar components. |
| Pyruvate | Substantially absent | Distinguishing feature. |
The stability of S-657 in the presence of salts and at elevated temperatures, along with its shear stability and viscosity recovery after heating, underscores its significance for applications in harsh environments encountered in industrial processes like oil drilling.
Properties
CAS No. |
125005-87-0 |
|---|---|
Molecular Formula |
C8H12N2O |
Origin of Product |
United States |
Synthetic and Biosynthetic Pathways of the Chemical Compound S 657
Microbial Fermentation Processes for Compound Production
The production of heteropolysaccharide S-657 is achieved through controlled aerobic fermentation of a suitable aqueous nutrient medium inoculated with a pure culture of Sphingomonas sp. ATCC 53159. The nutrient medium must contain assimilable sources of carbon, nitrogen, and inorganic salts.
Various carbohydrates can serve as carbon sources, including glucose, fructose, maltose, sucrose, xylose, and lactose, which can be used individually or in combination. The precise quantity of the carbohydrate source is dependent on the desired production levels.
The fermentation process is typically conducted under aerobic conditions, requiring adequate oxygen supply. Temperature and pH are critical parameters that are carefully controlled to optimize microbial growth and polysaccharide production. Optimal temperatures for fermentation generally range from 28°C to 32°C, although a broader range of 25°C to 35°C is also effective. The pH of the nutrient medium for growing the culture and producing S-657 can vary from approximately 6 to 8. While both surface and submerged culture methods can produce S-657, submerged fermentation is often preferred for large-scale preparation.
The fermentation duration is typically controlled to maximize polysaccharide yield. Following fermentation, the heteropolysaccharide S-657 is recovered from the culture broth through various downstream processing techniques, which may include precipitation, washing, and drying.
Chemical Synthesis Approaches and Methodological Developments
Due to its complex and high molecular weight polysaccharide structure, S-657 is primarily produced through biosynthesis by microbial fermentation rather than chemical synthesis. The intricate repeating units and specific glycosidic linkages present in heteropolysaccharides like S-657 make their de novo chemical synthesis challenging and economically unfeasible for large-scale production compared to microbial fermentation. While general chemical synthesis methods for various organic compounds and polymers exist , specific chemical synthesis routes for the complex heteropolysaccharide structure of S-657 are not commonly reported in scientific literature.
Enzymatic and Cellular Machinery Involved in Biosynthesis
The biosynthesis of S-657 by Sphingomonas sp. ATCC 53159 involves a complex interplay of enzymatic and cellular machinery. As a heteropolysaccharide, S-657 is composed of a specific repeating unit containing glucuronic acid, rhamnose, and glucose in an approximate molar ratio of 1:2:1, along with approximately 7% O-acetyl groups and about 12% protein.
The biosynthesis of bacterial exopolysaccharides, including sphingans like diutan gum, typically involves the assembly of sugar nucleotides, which serve as activated precursors for polysaccharide chain elongation. These sugar nucleotides are synthesized through various enzymatic pathways within the bacterial cell, converting simple sugars from the nutrient medium into the specific nucleotide-linked monosaccharides required for the repeating unit of the polysaccharide.
The assembly of the repeating unit and its polymerization into the high molecular weight polysaccharide chain often occurs at the cytoplasmic membrane. For heteropolymers like S-657, a common pathway is the Wzx/Wzy-dependent pathway. This pathway involves specific glycosyltransferases that sequentially add sugar residues to a lipid carrier molecule on the cytoplasmic face of the inner membrane, forming the repeating unit. A flippase enzyme (Wzx) then translocates the lipid-linked repeating unit across the inner membrane to the periplasmic space. Finally, a polymerase enzyme (Wzy) links the repeating units together to form the growing polysaccharide chain, which is then exported to the cell exterior.
While the precise details of every enzyme and gene involved specifically in S-657 biosynthesis by Sphingomonas sp. ATCC 53159 are not extensively detailed in the provided information, the general principles of bacterial heteropolysaccharide biosynthesis via the Wzx/Wzy pathway are likely applicable. The protein content associated with S-657 may include enzymes involved in the biosynthesis, assembly, or export of the polysaccharide, or structural proteins associated with the bacterial cell envelope.
Optimization of Production Yields and Purity for Research Applications
Optimizing the production of S-657 through microbial fermentation is crucial for obtaining sufficient yields and purity for various research and industrial applications. Factors influencing the yield and properties of microbial polysaccharides include the composition of the culture medium, fermentation conditions (temperature, pH, aeration, agitation), and the specific characteristics of the microbial strain.
For S-657 production by Sphingomonas sp. ATCC 53159, maintaining aerobic conditions and controlling temperature within the 28-32°C range and pH between 6 and 8 are considered important for optimal results. The choice and concentration of carbon and nitrogen sources in the nutrient medium also significantly impact polysaccharide yield and can be optimized.
Challenges in optimizing the production of sphingans, such as diutan gum, include limitations in oxygen and mass transfer in the later stages of fermentation due to the increasing viscosity of the culture broth as the polysaccharide is produced. This high viscosity can hinder nutrient distribution and oxygen availability to the microbial cells, potentially limiting further production. Strategies to overcome this may involve optimizing agitation speed, aeration rates, and fermentation strategies like fed-batch cultures.
Research findings on optimizing microbial polysaccharide production often involve systematic approaches such as single-factor experiments and response surface methodology to identify the most significant variables and their optimal levels. While specific quantitative data solely focused on maximizing S-657 yield and purity for research applications from these search results is limited, the principles applied to the optimization of other microbial polysaccharides are relevant. For example, studies on other exopolysaccharide-producing bacteria have shown that optimizing carbon and nitrogen sources and temperature can significantly increase yields.
Advanced Structural Elucidation and Conformational Analysis of the Chemical Compound S 657
High-Resolution Spectroscopic Characterization Techniques
High-resolution spectroscopic methods are fundamental in determining the intricate details of a chemical compound's structure. For a complex biopolymer like S 657, these techniques provide crucial information about the types of functional groups present, the connectivity of monomer units, and aspects of its three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary and Secondary Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the primary and secondary structure of molecules in solution. By analyzing the chemical shifts, coupling constants, and NOE interactions observed in NMR spectra (such as ¹H NMR, ¹³C NMR, and 2D NMR experiments like COSY, HSQC, and HMBC), researchers can identify the types of atoms present, their neighboring environments, and the covalent linkages between them. For polysaccharides, NMR is essential for identifying the monosaccharide residues, their anomeric configurations, ring forms, and the glycosidic linkages connecting them. It can also provide insights into the flexibility and conformation of the polymer chain, contributing to the understanding of secondary structure. While general applications of NMR in structural elucidation are well-established , specific detailed NMR spectroscopic data for the heteropolysaccharide this compound were not found in the conducted search.
Mass Spectrometry (MS) for Molecular Weight and Compositional Analysis
Mass Spectrometry (MS) provides information about the molecular weight of a compound and its fragments, which can be used to confirm elemental composition and infer structural features. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) are commonly applied to characterize biopolymers. By analyzing the mass-to-charge ratio (m/z) of intact molecules or their fragments, MS can help determine the repeating unit mass in a polymer and identify post-translational modifications or attached groups like the O-acetyl moieties in this compound. Tandem MS (MS/MS) experiments can provide fragmentation patterns that offer more detailed structural information, aiding in sequencing monomer units or locating substituent groups. Although MS is a standard tool for compositional analysis, specific detailed mass spectrometry data for the heteropolysaccharide this compound were not found in the conducted search, beyond the general description of its composition.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, probe the vibrational modes of a molecule, providing information about the functional groups and chemical bonds present. Different functional groups absorb IR radiation at characteristic frequencies, while Raman scattering is sensitive to molecular vibrations that cause a change in polarizability. These techniques are complementary and can help identify the presence of hydroxyl groups, carbonyl groups (from acetyl and glucuronic acid), glycosidic linkages, and protein amide bonds within the this compound structure. While IR and Raman spectroscopy are valuable for functional group analysis and can provide some insights into molecular conformation and interactions, specific detailed IR or Raman spectra and their interpretation for the heteropolysaccharide this compound were not found in the conducted search, although a Raman band at 657 cm⁻¹ was mentioned in the context of sulfate (B86663) vibrations in other materials.
X-Ray Diffraction and Crystallographic Studies for Three-Dimensional Architecture
X-ray diffraction and crystallographic studies are pivotal techniques for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern produced when X-rays interact with a crystal, researchers can determine the unit cell dimensions and the electron density distribution within the crystal, allowing for the precise localization of atoms. For polysaccharides, X-ray fiber diffraction can be particularly useful for studying oriented fibers of the polymer, providing information about the helical structure and packing of the polymer chains in the solid state.
Research findings indicate that S-657, along with other gellan-related polysaccharides like welan and rhamsan, exhibits a half-staggered, double-helical conformation in the solid state, similar to that of unbranched gellan. X-ray fiber diffraction analysis has been used to demonstrate this common structural motif among these bacterial polysaccharides. The presence and nature of side chains in S-657 are understood to influence its behavior in aqueous solutions and diminish its gelling properties compared to gellan, despite the similar backbone conformation. Side-chain-main-chain interactions within the double helix are believed to prevent the aggregation of double helices necessary for gelation.
Computational Modeling and Molecular Dynamics Simulations of Compound this compound
Computational modeling and molecular dynamics (MD) simulations are valuable tools that complement experimental techniques in understanding the structure, dynamics, and behavior of molecules. For complex polymers like this compound, computational methods can be used to build theoretical models based on experimental data (such as compositional analysis and X-ray diffraction), predict stable conformations, study flexibility and dynamics in different environments (e.g., aqueous solutions), and investigate interactions between polymer chains or with solvent molecules. Molecular dynamics simulations track the movement of atoms over time based on physical forces, providing insights into the conformational changes and dynamic properties of the molecule.
Conformational Flexibility and Dynamic Behavior
The conformational flexibility and dynamic behavior of this compound in aqueous solutions are critical determinants of its rheological characteristics, such as high viscosity at low concentrations and shear-thinning properties. The polysaccharide chains are not rigid entities but undergo dynamic movements and adopt various conformations influenced by intramolecular and intermolecular interactions.
Intramolecular associations, including hydrogen bonding and van der Waals forces, play a significant role in stabilizing the conformation of the this compound molecule in solution. These internal associations contribute to maintaining the integrity of the helical structure. The specific arrangement and interactions of the sugar residues and their side chains, particularly the methyl groups of the L-rhamnosyl residues, are thought to contribute to the thermal stability observed in this compound solutions.
Ligand-Binding Pocket Prediction and Interaction Profiling
The concept of "ligand-binding pocket prediction," as typically applied in the context of small molecule drugs interacting with protein targets, is not directly applicable to this compound, which functions primarily as a rheology modifier and stabilizer in various industrial applications. However, understanding the interaction profiling of this compound involves examining its associations with water molecules and its interactions with other components within the systems where it is used.
In aqueous solutions, this compound molecules interact extensively with water through hydrogen bonding, contributing to their hydration and the formation of a viscous network. The high viscosity at low concentrations is a result of the entanglement and intertwining of the large, hydrated polymer molecules.
Beyond interactions with water, this compound interacts with other substances depending on its application. In cementitious systems, for instance, this compound provides rheological control by interacting with the cement particles and the aqueous phase. These interactions influence properties such as flow, segregation, sedimentation, and bleed water control. The specific chemical nature of the sugar residues, the presence of charged groups (from glucuronic acid), and the distribution of acetyl groups all contribute to the interaction profile of this compound with different components in complex mixtures. While specific "binding pockets" are not relevant, the surface chemistry and three-dimensional structure of the this compound helix dictate how it associates with and influences the behavior of other materials in its environment.
Structure-Based Design Principles
Structure-based design principles related to this compound focus on leveraging the understanding of its molecular structure and its relationship to functional properties to guide the development or modification of polysaccharides with desired characteristics. While not "designing a ligand" in the pharmaceutical sense, this involves understanding how variations in the polysaccharide structure impact its performance.
The knowledge of the repeating tetrasaccharide unit, the nature and position of side chains, and the location of substituent groups like O-acetyls provides a basis for understanding structure-property relationships. For example, the presence and distribution of O-acetyl groups are known to influence the hydration and association behavior of polysaccharides, thereby affecting their rheological properties. Similarly, variations in the type and arrangement of monosaccharides in the backbone and side chains, as seen in comparisons with other sphingans like gellan and welan gum, lead to distinct physical and chemical properties.
Structure-based design principles in this context involve:
Modifying Fermentation Conditions: Adjusting the microbial fermentation process to influence the molecular weight, degree of acetylation, and potentially subtle structural variations of the produced this compound, thereby tailoring its properties for specific applications. Current time information in हिसार डिवीजन, IN.
Enzymatic or Chemical Modification: Exploring targeted enzymatic or chemical modifications of the isolated polysaccharide to introduce or alter functional groups, potentially changing its interaction profile or conformational behavior.
Developing New Strains: Identifying or engineering microbial strains that produce polysaccharides with modified structures and enhanced properties based on insights gained from structure-function analysis.
Understanding the relationship between the double helical conformation and the rheological performance allows for targeted approaches to stabilize or modify this structure to achieve desired viscosity, thermal stability, or compatibility with other additives. Thus, structure-based design for this compound is centered on manipulating its complex polymeric architecture to optimize its performance as a rheology modifier and stabilizer in diverse industrial applications.
Molecular Interactions and Biological System Interface of the Chemical Compound S 657
Investigation of Target Protein Identification and Validation
Identifying the specific protein targets of a chemical compound is a critical step in understanding its biological effects and mechanism of action. For compounds like S 657 (Sacubitrilat), which exert their primary effects through enzyme inhibition, target identification and validation are paramount.
Affinity-Based Proteomics and Chemoproteomics Approaches
Affinity-based proteomics and chemoproteomics are powerful techniques used to identify proteins that directly bind to a small molecule. Chemoproteomics, in particular, utilizes chemical probes designed to interact with specific functional groups on proteins, often targeting enzyme active sites . Activity-based protein profiling (ABPP) is a prominent chemoproteomic strategy that employs activity-based probes (ABPs) that covalently label the active site of enzymes, allowing for their identification and functional characterization within complex biological samples . These methods can reveal the target profile of a compound and assess its selectivity. While specific detailed research findings on the application of these exact methods for Sacubitrilat (this compound) in publicly available literature within the search results are limited, the general principles of chemoproteomics are highly relevant to identifying the binding partners, including the primary target Neprilysin, and potential off-targets of small molecule inhibitors. Affinity chromatography is another well-known chemoproteomics technique that exploits the affinity of a small molecule for its protein target(s) . The compound can be immobilized on a solid support to capture interacting proteins from a lysate, which are then identified, often by mass spectrometry .
Genetic Screens for Functional Target Elucidation
Genetic screens, such as those utilizing CRISPR-Cas9 technology, can complement biochemical approaches by identifying genes whose modulation phenocopies or affects the cellular response to a compound . CRISPR-based screens can be used in a high-throughput manner to investigate the functional consequences of gene expression and identify potential drug targets . For instance, targeted CRISPR dropout screens comprising a large number of potential drug targets have been performed to identify genetic vulnerabilities in various biological contexts . By observing which genetic perturbations alter sensitivity or resistance to this compound (Sacubitrilat), researchers can infer proteins or pathways that are functionally related to its mechanism of action. This approach helps validate targets identified through binding studies and can uncover novel, indirect effectors of the compound's activity.
In Silico Target Prediction and Data Mining Methodologies
In silico methods and data mining play a crucial role in predicting potential protein targets for a given compound based on its chemical structure and similarity to known ligands, as well as analyzing large biological datasets . These computational approaches can leverage vast databases of protein structures, ligand-binding information, and biological pathway data to generate hypotheses about a compound's targets . For this compound (Sacubitrilat), in silico methods could predict proteins with binding sites similar to that of Neprilysin or identify pathways enriched for proteins that interact with compounds having similar structural features. Data mining of existing biological datasets, such as gene expression profiles or proteomic data from cells or tissues treated with this compound, can also reveal correlated changes that point to affected pathways and potential targets . Artificial intelligence (AI) has become a novel approach for bioactive molecule search, target identification, and prediction of lead molecule-target interaction .
Enzyme Modulation and Kinetic Analysis
This compound (Sacubitrilat) is primarily characterized as an inhibitor of Neprilysin . The study of how a compound affects enzyme activity is known as enzyme kinetics . Kinetic analysis provides quantitative information about the interaction between the inhibitor and the enzyme, including the potency of inhibition and the mechanism by which it occurs .
Reversible and Irreversible Inhibition Mechanisms
Enzyme inhibitors can be broadly classified based on the nature of their interaction with the enzyme: reversible or irreversible .
Reversible Inhibition: Reversible inhibitors bind to the enzyme through non-covalent interactions, such as hydrogen bonds, ionic bonds, or hydrophobic interactions . This binding is transient, and the inhibitor can dissociate from the enzyme, allowing the enzyme to regain its activity . Reversible inhibition can be further categorized into competitive, non-competitive, uncompetitive, and mixed types, depending on whether the inhibitor binds to the free enzyme, the enzyme-substrate complex, or both, and how it affects the enzyme's catalytic parameters (Vmax and Km) . Competitive inhibitors, for example, compete with the substrate for binding to the active site .
Irreversible Inhibition: Irreversible inhibitors form stable, often covalent, bonds with the enzyme, leading to a permanent loss of enzyme activity . The enzyme is inactivated until new enzyme molecules are synthesized . Suicide inhibitors are a special type of irreversible inhibitor that are converted into a reactive form by the enzyme itself before forming a covalent bond .
For this compound (Sacubitrilat) as a Neprilysin inhibitor, detailed kinetic analysis would determine its inhibition constant (Ki or IC50) and elucidate whether its interaction with Neprilysin is reversible or irreversible. Publicly available information confirms Sacubitrilat's role as a neprilysin inhibitor , which implies a specific interaction affecting the enzyme's catalytic function.
Ligand-Receptor Binding Dynamics and Selectivity
Information regarding ligand-receptor binding dynamics and selectivity for entities referred to as "this compound" is found in different biological systems.
One context where "this compound" is relevant to binding dynamics is as a specific serine residue (S657) within Protein Kinase C alpha (PKCα). Phosphorylation at S657 is a crucial "priming" phosphorylation site that influences the stability and catalytic competence of PKCα . This phosphorylation event is part of the enzyme's maturation process and is required to stabilize the kinase domain in an active conformation . While S657 itself is not a ligand, its modification is central to PKCα's ability to interact with substrates and regulatory molecules. PKCα's activation involves binding to second messengers like diacylglycerol (DAG) and calcium, which facilitate its translocation to membranes where it interacts with substrates . The structural basis for isoform-specific differences in lipid binding, such as DAG affinity, has been mapped to specific residues in the C1B domain of nPKCs . PKCα also interacts with scaffolding proteins like RACK1, with binding specificity residing in the V5 region .
Another entity referenced as "S-657" is a linear B-cell epitope sequence (amino acidthis compound-671) located within subdomain 2 (SD2) of the Spike S1 part of the SARS-CoV-2 Spike protein . This peptide sequence has been identified as an immunodominant region that elicits immune reactivity and is a target for antibody binding . The interaction here is between the peptide (as a ligand) and antibodies (as receptors).
Quantitative Binding Assays (e.g., SPR, ITC)
While the search results discuss ligand-receptor interactions related to entities referenced as "this compound," specific data from quantitative binding assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) directly characterizing the binding affinity and kinetics of the S-657 peptide to antibodies or detailing the thermodynamic parameters of interactions involving S657 in PKCα were not prominently featured in the provided snippets. Some general mentions of SPR were found in the context of GPRC6A ligands , and ITC was mentioned in a technical context , but not with specific data for the "this compound" entities discussed.
Structural Basis of Specificity
The structural context provides insight into the specificity of interactions involving entities referred to as "this compound." For the SARS-CoV-2 Spike peptide S-657, mapping to a 3D structure of the trimeric Spike protein suggests that this sequence consists of loops between short beta-sheet secondary structures and is exposed at the surface of the mature Spike trimer, potentially making residues in the loops accessible for antibody binding .
In the case of the serine residue S657 in PKCα, its location in the hydrophobic motif in the C-tail is critical for its phosphorylation, which in turn stabilizes the kinase domain conformation . Structural studies of PKCα have identified regulatory controls involving the V5 domain C-tail, where S657 is located . The precise structural changes induced by phosphorylation at S657 and how they influence interactions with other proteins or substrates contribute to the specificity of PKCα signaling.
For the bacterial exopolysaccharide S-657 gum, structural studies, including X-ray and computer modeling, have been conducted to understand its molecular structure and conformation in aqueous solutions . The thermal stability of S-657 gum is attributed to intramolecular associations, such as hydrogen bonding and van der Waals forces, involving methyl and hydroxyl groups and the hemiacetal oxygen atom . These intramolecular forces contribute to the rigidity and behavior of the polysaccharide in solution, which is relevant to its interactions with the surrounding environment.
Interaction with Nucleic Acids and Membrane Systems
Entities referred to as "this compound" show relevance in the context of interactions with membrane systems, although direct, detailed studies on nucleic acid binding with sequence preferences for S-657 gum or the Spike peptide were not evident in the provided search results.
The bacterial exopolysaccharide S-657 gum is a component of the gellan family of polysaccharides produced by Sphingomonas species . These polysaccharides interact with water molecules and their structure-function relationships in aqueous media, including gelation mechanisms and rheological properties, have been studied . While not explicitly detailing permeation studies, the discussion of intramolecular associations (hydrogen bonding, van der Waals forces) and interactions in aqueous solutions relates to how this polysaccharide behaves in environments that might interface with biological membranes . S-657 gum has also been mentioned in the context of liposomal gel formulations, suggesting its use in systems involving lipid bilayers .
Protein Kinase C alpha (PKCα), which contains the S657 residue, is known to associate with membranes. The traditional model of PKCα activation involves translocation to membranes mediated by its C1 and C2 domains upon binding of lipid cofactors like DAG and calcium . This membrane association is essential for PKCα to access and phosphorylate membrane-delimited substrates . Phosphorylation at S657 is a priming event that occurs during the maturation of PKCα and is required for the enzyme to achieve a catalytically competent conformation, which is a prerequisite for its membrane-dependent activity .
DNA/RNA Binding Studies and Sequence Preferences
Based on the provided search results, there is no clear evidence that the bacterial polysaccharide S-657 gum or the SARS-CoV-2 Spike peptide S-657 directly bind to DNA or RNA with specific sequence preferences. One snippet mentions "this compound" in the context of an RNA binding assay for the enteroviral AAA+ ATPase 2C, but here "657" appears to be an identifier for an RNA molecule used in the experiment, not the compound S-657 itself binding RNA . "S-657" is also listed in patents related to nucleic acids and genetic engineering, but again, as an identifier within lists of compounds or genetic elements .
Lipid Membrane Association and Permeation Studies
As discussed in section 4.4, the bacterial polysaccharide S-657 gum interacts with its aqueous environment through intramolecular associations, which influences its behavior in solution and in gel formulations that can interface with membranes . PKCα, containing S657, exhibits membrane association driven by lipid cofactors binding to its C1 and C2 domains . However, detailed studies specifically on the permeation of S-657 gum or the S-657 peptide across lipid membranes were not found in the provided search results. The interaction of S-657 gum in liposomal gels suggests an association or incorporation within lipid-based formulations, but not necessarily permeation across a bilayer .
Compound Names and PubChem CIDs
Investigation of Chemical Compound S 657 S Influence on Cellular Processes and Signaling Pathways
Impact on Cellular Homeostasis Mechanisms Similarly, there is a lack of scientific evidence in the available literature to describe any impact of the chemical compound S 657 on cellular homeostasis mechanisms, including autophagy, protein degradation pathways, or Endoplasmic Reticulum (ER) stress responses.
Endoplasmic Reticulum (ER) Stress Responses The available literature does not provide information on the influence of the chemical compound this compound on Endoplasmic Reticulum (ER) stress responses.
Based on the comprehensive search conducted, it is not possible to generate a detailed scientific article focusing solely on the chemical compound "this compound" and its influence on the specified cellular processes and signaling pathways (Mitochondrial Function and Energetic Metabolism, Cellular Trafficking and Localization Studies, Endocytosis and Exocytosis Mechanisms, Subcellular Distribution Profiling) as outlined in the request.
The search results indicate that "this compound" is not a widely recognized or consistently identified chemical compound with extensive published research detailing its specific effects on these particular cellular mechanisms. The identifier "657" appears in various contexts related to different chemical substances, including:
CAS RN 657-27-2, which corresponds to s-2,6-diaminohexanoic acid hydrochloride (L-Lysine monohydrochloride).
CAthis compound-84-1, identified as Sodium p-toluenesulfonate.
Cathis compound-47-6, associated with 3-Fluoro-benzenesulfonic acid.
Heteropolysaccharide S-657, a polysaccharide produced by Xanthomonas campestris.
A ChemDiv screening compound P657-0244 with the molecular formula C14H19N3O4S.
Mentions of "657" in proximity to PubChem CIDs for unrelated compounds like 7-(Methylsulfonyloxy)-2H-chromen-2-one (CID 269609) and Venlafaxine (CID 5281233).
None of these identified substances are consistently referred to as "this compound" with accompanying research data that directly addresses the compound's specific influence on mitochondrial function, energetic metabolism, cellular trafficking, endocytosis, exocytosis, or subcellular distribution profiling as requested by the outline.
While the search provided general information about the requested cellular processes , this information is not specifically linked to a chemical compound consistently identified as "this compound".
Therefore, without specific scientific literature or data directly attributing findings related to these cellular processes to a compound definitively known and studied as "this compound", it is not possible to construct an accurate and informative article strictly adhering to the provided outline and content requirements.
Methodological Approaches for Assessing the Biological Impact of the Chemical Compound S 657
Advanced In Vitro System Methodologies
Advanced in vitro systems offer controlled environments to study the direct effects of chemical compounds on cells and tissues, providing a bridge between basic biochemical assays and complex in vivo studies. These models are essential for initial screening, mechanistic studies, and assessing compound efficacy and potential toxicity.
Cell-Based Reporter Assays and High-Throughput Screening (HTS)
Cell-based reporter assays are widely used in drug discovery and biological impact assessment to monitor specific cellular events or pathway activities in response to a chemical compound. These assays typically involve introducing a reporter gene (e.g., luciferase, fluorescent proteins) under the control of a promoter or regulatory element that is responsive to the biological process of interest. When the compound interacts with the cellular pathway, the reporter gene expression changes, producing a measurable signal.
High-Throughput Screening (HTS) leverages automation and miniaturization to rapidly test large libraries of chemical compounds against a specific biological target or phenotypic assay. Cell-based reporter assays are particularly amenable to HTS formats (e.g., 96, 384, or 1536-well plates), allowing for the rapid identification of compounds that modulate a particular pathway or cellular response. This approach enables the efficient screening of numerous compounds, including a hypothetical compound like S 657, to identify initial "hits" that warrant further investigation.
The application of HTS with cell-based reporter assays allows for the generation of large datasets on compound activity. While specific data for this compound is unavailable, a typical HTS campaign would involve exposing cells containing the reporter construct to varying concentrations of this compound and measuring the resulting signal. This data would then be used to calculate parameters such as EC50 (half maximal effective concentration) or IC50 (half maximal inhibitory concentration), depending on whether the compound activates or inhibits the pathway.
Organotypic Co-Culture Models and 3D Cell Cultures
Traditional two-dimensional (2D) cell cultures often fail to fully recapitulate the complexity of in vivo tissue environments, including cell-cell interactions, cell-matrix interactions, and diffusion gradients. Organotypic co-culture models and three-dimensional (3D) cell cultures address these limitations by providing a more physiologically relevant context for compound testing.
Organotypic models often involve the co-cultivation of different cell types found in a specific tissue or organ, allowing for the study of complex cellular interactions and their modulation by chemical compounds. For instance, co-cultures of parenchymal cells with stromal or immune cells can reveal how this compound might affect cell-cell communication or the tissue microenvironment.
3D cell cultures, such as spheroids, organoids, or cells embedded in hydrogels, provide a more in vivo-like architecture and cellular organization. These models exhibit more realistic responses to compounds compared to 2D cultures, including differences in proliferation, differentiation, and drug penetration. Assessing this compound in 3D culture could provide more predictive data on its potential efficacy or toxicity in a tissue context. While integrating 3D cultures with HTS is still evolving, spheroid models in low-adhesion plates are gaining traction for their compatibility with higher throughput screening in areas like oncology.
Primary Cell Isolation and Functional Assays
Primary cells, directly isolated from tissues or organs, offer a valuable model system as they retain many of the characteristics and functions of cells in their native environment, unlike immortalized cell lines which may have undergone significant alterations. Utilizing primary cells in functional assays allows for the assessment of a chemical compound's impact on normal or diseased cells in a context that is more representative of the in vivo situation.
Functional assays using primary cells can measure a variety of cellular responses, including cell viability, proliferation, migration, differentiation, and the production of specific proteins or signaling molecules. For example, primary hepatocytes can be used to assess the metabolic effects of this compound, or primary immune cells to study its immunomodulatory potential. Although primary cells can be more challenging to isolate, culture, and expand in large quantities compared to cell lines, their physiological relevance makes them crucial for validating findings from simpler in vitro models and providing more predictive data for in vivo studies.
Omics-Based Profiling Strategies in Response to Compound this compound
Omics technologies provide a global view of molecular changes within a biological system in response to a stimulus, such as exposure to a chemical compound. Transcriptomics and proteomics offer complementary insights into gene expression and protein abundance, respectively, helping to unravel the complex biological pathways affected by this compound.
Transcriptomic Analysis (RNA-Seq, qRT-PCR)
Transcriptomic analysis involves the study of the complete set of RNA molecules (the transcriptome) in a cell or tissue. This approach can reveal how a chemical compound affects gene expression levels, providing insights into the activated or repressed biological pathways.
RNA Sequencing (RNA-Seq) is a high-throughput technology that sequences cDNA derived from RNA, providing a comprehensive snapshot of the transcriptome. By comparing RNA-Seq profiles of cells or tissues exposed to this compound with those of untreated controls, researchers can identify differentially expressed genes (DEGs). Analysis of these DEGs through bioinformatics tools can highlight affected biological processes, molecular functions, and cellular components, offering clues about the compound's mechanism of action and potential biological impact. RNA-Seq can detect a wide range of transcripts, including coding and non-coding RNAs, and can also identify novel splice variants.
Quantitative Real-Time PCR (qRT-PCR) is a highly sensitive and quantitative method used to measure the expression levels of specific genes. It is often used to validate the findings from RNA-Seq experiments or to focus on a smaller set of genes hypothesized to be affected by the compound. qRT-PCR offers high precision and can be used to quantify even low-abundance transcripts. In the context of assessing this compound, qRT-PCR could be used to confirm the altered expression of key genes identified through RNA-Seq or to monitor the expression of specific pathway markers in response to the compound.
Proteomic Profiling (Mass Spectrometry-based Proteomics)
Proteomic profiling focuses on the large-scale study of proteins (the proteome) within a biological system. Proteins are the primary functional molecules in cells, and changes in their abundance, modifications, or interactions can directly reflect the biological impact of a chemical compound.
Mass Spectrometry (MS)-based proteomics is a powerful technology for identifying and quantifying thousands of proteins in a biological sample. Various MS-based approaches, including shotgun proteomics and targeted proteomics, can be employed. Quantitative proteomics allows for the comparison of protein abundance between samples, such as cells treated with this compound versus control cells. Techniques like label-free quantification or stable isotope labeling (e.g., TMT, SILAC) are used to achieve relative or absolute quantification of proteins.
Analysis of proteomic data can reveal which proteins are up- or down-regulated in response to this compound exposure, providing insights into affected cellular processes, signaling pathways, and potential protein targets of the compound. MS-based proteomics can also be used to study post-translational modifications (PTMs) of proteins, which play crucial roles in regulating protein function. Identifying changes in protein PTMs in response to this compound could provide further details about its mechanism of action. Chemical proteomics, a sub-discipline utilizing MS, specifically focuses on identifying and characterizing protein-small molecule interactions, which could be applied to determine direct protein targets of this compound.
Metabolomic Fingerprinting
Metabolomic fingerprinting is a powerful approach used to broadly capture the metabolic state of a biological system. By analyzing the complete set of small-molecule metabolites, researchers can identify changes in metabolic pathways in response to a chemical compound, providing insights into its biological effects. While metabolomics is a widely applied technique in biological and toxicological studies, searches for specific research findings detailing the biological impact of this compound (Diutan gum) through metabolomic fingerprinting did not yield relevant results providing detailed data or analyses directly linking this compound exposure to specific changes in cellular or organismal metabolomes. Therefore, a comprehensive discussion of this compound's biological impact based on metabolomic fingerprinting data cannot be provided from the information obtained.
Advanced Microscopy Techniques for Cellular Perturbations
Advanced microscopy techniques offer high-resolution visualization of cellular structures, processes, and the localization of specific molecules. These methods are crucial for understanding how a chemical compound might interact with cells and induce perturbations at a subcellular level.
Confocal and Super-Resolution Microscopy for Subcellular Events
Confocal microscopy allows for optical sectioning of samples, providing high-resolution images of cellular components and events in three dimensions. Super-resolution microscopy techniques surpass the diffraction limit of light, enabling visualization of structures at the nanoscale. While these techniques are invaluable for studying cellular perturbations, searches for studies specifically employing confocal or super-resolution microscopy to assess the biological impact of this compound (Diutan gum) on cellular or subcellular events did not yield detailed findings. Some studies utilized confocal microscopy in the context of characterizing the microstructure of emulsions stabilized by Diutan gum or examining cells on hydrogels made from related polysaccharides, but these did not provide data on the biological impact of this compound itself at the subcellular level . Consequently, specific research findings on how this compound perturbs subcellular events as revealed by these microscopy methods cannot be presented based on the available information.
Preclinical Research Models for Investigating the Bioactivity of the Chemical Compound S 657
Development and Validation of In Vitro Disease Models
In vitro models, often referred to as "within the glass," utilize cells or biological molecules studied in isolation outside of their native biological context. These models are foundational in the early phases of drug discovery due to their scalability, cost-effectiveness, and reproducibility, allowing for high-throughput screening of large compound libraries. The development of in vitro disease models aims to replicate key aspects of a particular pathology at a cellular or molecular level, providing a controlled environment to investigate the direct effects of a compound like S 657.
Validation of in vitro models is crucial to ensure their relevance and predictive power. This involves demonstrating that the model accurately reflects the biological processes or disease phenotypes observed in vivo. For instance, advanced in vitro models like 3D cell cultures, organoids, and organ-on-a-chip systems are being developed to better mimic the complexity of human tissues and organs, addressing some limitations of traditional 2D cell cultures. These complex models can maintain cell differentiation, architecture, and cell-cell interactions closer to the in vivo state.
Data obtained from in vitro studies typically include measurements of cellular viability, proliferation, apoptosis, signal pathway modulation, and target engagement. High-throughput screening methodologies often involve miniaturized assays with fluorometric, luminescent, or colorimetric readouts.
Table 1: Typical In Vitro Endpoints for Bioactivity Assessment of this compound
| Endpoint | Measurement Method Examples | Relevance to Bioactivity |
| Cell Viability | MTT, MTS, AlamarBlue assays | Assessment of compound toxicity or growth inhibition. |
| Cell Proliferation | BrdU incorporation, Ki67 staining | Evaluation of effects on cell growth rates. |
| Apoptosis | Caspase activation assays, Annexin V staining | Detection of programmed cell death induction. |
| Target Engagement | Binding assays, reporter gene assays, Western Blot | Confirmation of compound interaction with its intended target. |
| Signal Transduction | Western Blot for phosphorylation, ELISA | Analysis of compound effects on intracellular pathways. |
| Functional Assays | Migration, invasion, permeability assays | Assessment of specific cellular functions relevant to disease. |
Ex Vivo Tissue and Organotypic Culture Systems for Mechanistic Studies
Ex vivo models bridge the gap between simplistic in vitro assays and complex in vivo studies. These systems involve the use of tissues, organs, or parts of organs removed from a living organism and maintained in a controlled laboratory environment. Ex vivo cultures preserve more of the native tissue architecture, cellular interactions, and microenvironment compared to dissociated cell cultures, offering more physiologically relevant insights.
Organotypic culture systems, a type of ex vivo model, maintain the three-dimensional structure and cellular organization of the original tissue. These models are valuable for detailed mechanistic studies of this compound's effects within a more complex tissue context. For example, precision-cut tissue slices can be cultured ex vivo to study drug penetration, metabolism, and effects on tissue-specific functions. Patient-derived tissue explants are increasingly used, particularly in cancer research, to evaluate drug responses in a setting that retains the tumor microenvironment and heterogeneity.
Ex vivo models allow for the investigation of how this compound interacts with multiple cell types and the extracellular matrix, providing insights that may not be apparent in isolated cell systems. While offering greater physiological relevance than in vitro models, ex vivo systems have limitations, including finite tissue viability and the absence of systemic factors like immune responses and circulation.
Mechanistic studies using ex vivo models can involve assessing changes in tissue morphology, cellular composition, gene and protein expression, and functional responses following exposure to this compound.
Table 2: Potential Ex Vivo Measurements for Mechanistic Studies of this compound
| Measurement Type | Specific Examples | Information Gained Regarding this compound's Mechanism |
| Histology and Immunohistochemistry | Tissue architecture, cell viability markers (e.g., Ki67, cleaved caspase 3), protein localization | Effects on tissue structure, cell survival, and target distribution. |
| Gene Expression Analysis | qPCR, RNA sequencing | Changes in gene pathways modulated by this compound. |
| Protein Expression Analysis | Western Blot, ELISA, mass spectrometry | Changes in protein levels and post-translational modifications. |
| Functional Assays | Contractility (for muscle tissue), barrier function (for epithelial tissue) | Impact on tissue-specific physiological functions. |
Establishment of In Vivo Animal Models for Mechanistic Exploration
In vivo animal models are indispensable for evaluating the bioactivity of a compound like this compound within a complex living organism, providing insights into systemic effects, pharmacokinetics, and pharmacodynamics that cannot be fully replicated by in vitro or ex vivo methods. Animal models allow for the study of this compound's impact on disease progression, its distribution and metabolism within the body, and its influence on physiological functions.
The selection and validation of appropriate animal models are critical for the successful translation of preclinical findings. Models should ideally mimic key aspects of the human disease or biological process being targeted by this compound. Common animal models include rodents (mice and rats), which are widely used due to their genetic similarity to humans, rapid breeding cycles, and cost-effectiveness. Genetically engineered mouse models (GEMs) and xenograft models (implanting human tissues or cells into immunocompromised animals) are frequently used to better replicate human disease conditions.
Validation of animal models involves assessing their face validity (similarity to human disease phenotype), predictive validity (ability to predict therapeutic outcomes in humans), and construct validity (replication of the underlying mechanisms of the human disease). It is recognized that no single animal model perfectly replicates human disease, and a combination of models may be necessary.
In vivo studies provide data on the efficacy of this compound in a living system, its pharmacokinetic profile (absorption, distribution, metabolism, excretion), and its pharmacodynamic effects over time. These studies are essential for understanding how this compound behaves in a whole organism and its potential therapeutic effects.
Model Selection and Validation for Specific Biological Processes
The selection of an in vivo model for investigating this compound's bioactivity is guided by the specific biological process or disease it is intended to modulate. For example, if this compound targets a pathway involved in inflammation, relevant animal models of inflammation would be chosen. If the target is associated with a specific type of cancer, appropriate syngeneic, allograft, or xenograft cancer models would be employed.
Validation in this context involves demonstrating that the chosen animal model exhibits characteristics relevant to the human condition and that the biological process of interest is active and measurable in the model. This might include confirming the expression of the target protein in the relevant tissues of the animal model or demonstrating that the model responds to known therapeutic agents that act on the same pathway.
Quantitative Assessment of Biological Responses in Models
Quantitative assessment of biological responses in animal models provides objective data on the magnitude and duration of this compound's effects. This can involve a wide range of measurements depending on the model and the biological process being studied.
Examples of quantitative assessments include:
Measurement of tumor size or volume in cancer models.
Assessment of disease severity scores in models of inflammatory or autoimmune diseases.
Quantification of biomarkers in blood, tissues, or other biological fluids.
Measurement of physiological parameters like blood pressure, heart rate, or respiratory function.
Analysis of histological changes in tissues using quantitative imaging techniques.
These quantitative data are essential for establishing dose-response relationships and evaluating the efficacy of this compound in a living system.
Table 3: Examples of Quantitative Biological Response Assessments in In Vivo Models
| Assessment Type | Specific Examples | Purpose in this compound Evaluation |
| Disease Progression Metrics | Tumor volume measurement, lesion scoring, survival rate | Evaluating this compound's impact on the course of a disease. |
| Biomarker Levels | ELISA, qPCR, Western Blot on tissue/fluid samples | Measuring changes in specific molecules related to this compound's activity. |
| Physiological Measurements | Blood pressure monitoring, behavioral tests | Assessing systemic effects and functional outcomes. |
| Histomorphometry | Quantitative analysis of tissue staining, collagen deposition | Quantifying structural changes induced by this compound or the disease. |
Pharmacodynamic Marker Identification and Validation in Preclinical Settings
Pharmacodynamic (PD) markers are measurable indicators that demonstrate a biological response to a therapeutic agent, reflecting its activity at the target site. Identification and validation of relevant PD markers for this compound in preclinical models are crucial for understanding its mechanism of action, establishing a link between exposure and effect, and guiding dose selection for subsequent studies.
PD markers can include biochemical changes, cellular responses, or physiological alterations that occur as a direct or indirect result of this compound binding to its target and modulating the downstream pathway. For example, if this compound inhibits an enzyme, a relevant PD marker might be a decrease in the level of the enzyme's product or a change in the phosphorylation status of a downstream protein.
Validation of PD markers involves demonstrating that the marker is reliably modulated by this compound in a dose- or concentration-dependent manner and that changes in the marker correlate with the desired biological effect or efficacy endpoint in preclinical models. Preclinical PD data are valuable for predicting potential responses in humans and informing the design of clinical trials. Challenges in PD marker development include ensuring assay reproducibility and accounting for biological variability.
Table 4: Examples of Preclinical Pharmacodynamic Markers for this compound
| Marker Type | Specific Examples | Link to this compound Activity |
| Target Engagement | Receptor occupancy, enzyme activity inhibition | Direct evidence of this compound binding to its intended target. |
| Pathway Modulation | Changes in phosphorylation status of key proteins, activation/inhibition of signaling molecules | Downstream effects of this compound on intracellular pathways. |
| Cellular Response | Induction of apoptosis markers (e.g., cleaved caspase 3), changes in cell cycle markers | Cellular effects resulting from this compound's mechanism. |
| Tissue-Level Response | Modulation of inflammatory cytokines, changes in extracellular matrix components | Effects on the tissue microenvironment and pathology. |
Structure Activity Relationship Sar and Analogue Design for the Chemical Compound S 657
Rational Design Principles for Structural Modification and Diversification
Rational design in the context of S 657 analogue generation involves a systematic and informed approach to modifying the compound's chemical structure to enhance desired biological activities, improve pharmacokinetic properties, or reduce potential liabilities. This process is fundamentally guided by an understanding of the relationship between chemical structure and biological function (SAR). Initial SAR studies typically involve synthesizing or acquiring a series of compounds structurally related to the initial hit or lead compound (this compound) and evaluating their biological activity. By observing how changes to specific functional groups, core scaffolds, or stereochemistry impact activity, researchers can deduce which parts of the molecule are crucial for interaction with its biological target.
Key principles of rational design include:
Identification of Key Pharmacophores: Determining the essential structural features of this compound responsible for its biological activity. This might involve identifying functional groups that participate in binding interactions (e.g., hydrogen bonding, ionic interactions, van der Waals forces) with the biological target.
Understanding Target Interactions: If the biological target of this compound is known, structural information about the target (e.g., from X-ray crystallography or cryo-electron microscopy) can provide insights into the binding site and how this compound interacts with it. This structure-based rational design allows for targeted modifications to optimize these interactions. For example, understanding the interaction of an angiotensin II receptor antagonist like Fimasartan (BR-A-657), a compound also associated with the number 657, with its AT1 receptor can guide modifications to enhance binding affinity.
Strategic Modification: Based on SAR data and target interaction insights, specific modifications are planned. These could include:
Core Modifications: Altering the central ring system or scaffold of this compound.
Substituent Exploration: Varying the types, positions, and properties of substituents on the core structure. This includes exploring different alkyl chains, aromatic rings, halogens, or polar groups to probe the steric and electronic requirements of the binding site.
Linker Manipulation: If this compound is a bivalent molecule or requires a linker for target interaction or degradation (as in PROTACs), modifying the length, flexibility, and chemical nature of the linker is a rational design strategy.
Stereochemical Changes: Investigating the effect of different stereoisomers, as stereochemistry can significantly influence biological activity and target binding.
Rational design aims to create a focused set of analogues with a higher probability of possessing improved properties compared to random modifications.
Combinatorial Chemistry and Library Synthesis for Analog Generation
Combinatorial chemistry provides powerful tools for the rapid synthesis of large and diverse libraries of compounds structurally related to this compound. This approach allows researchers to explore a wider chemical space around the initial compound, increasing the chances of identifying analogues with superior properties. Instead of synthesizing compounds one by one, combinatorial chemistry enables the parallel or simultaneous synthesis of numerous analogues by combining different building blocks in various combinations.
Key aspects of combinatorial chemistry and library synthesis for this compound analogues include:
Solid-Phase Synthesis: Many combinatorial chemistry techniques utilize solid supports (e.g., resin beads) to immobilize the starting material, allowing for easy purification by washing away excess reagents and byproducts at each step of the synthesis. This is particularly useful for generating large libraries.
Solution-Phase Synthesis: While solid-phase synthesis is common, solution-phase combinatorial chemistry is also employed, sometimes utilizing techniques like parallel synthesis in multi-well plates.
Building Block Selection: The diversity of the analogue library is determined by the choice of building blocks (e.g., amino acids, amines, carboxylic acids, aldehydes) that are coupled to the core structure of this compound or a scaffold derived from it.
Library Design: Libraries can be designed to be either focused or diverse. Focused libraries explore variations around a known active scaffold (like this compound) to optimize specific properties. Diverse libraries aim to cover a broader range of chemical space, useful when less is known about the required structural features for activity.
Synthesis Techniques: Techniques such as split-and-mix synthesis allow for the generation of very large libraries, where compounds are synthesized as mixtures on individual beads, and the structure of the compound on each bead can be later decoded. Parallel synthesis involves synthesizing discrete compounds in separate reaction vessels.
Combinatorial chemistry significantly accelerates the process of generating a wide array of this compound analogues for biological evaluation.
High-Throughput Screening and Lead Optimization Strategies
Once a library of this compound analogues has been synthesized, high-throughput screening (HTS) is typically employed to quickly assess the biological activity of each compound. HTS involves automated systems to test large numbers of compounds against a specific biological target or pathway in a miniaturized format, such as multi-well plates.
The process generally involves:
Assay Development: Developing a robust and reliable assay that can measure the desired biological activity of this compound and its analogues in a high-throughput format. This could be a biochemical assay (e.g., enzyme inhibition) or a cell-based assay.
Screening the Library: Testing the combinatorial library of this compound analogues in the developed HTS assay to identify "hits" – compounds that show the desired activity above a certain threshold.
Hit Validation: Confirming the activity of the initial hits and eliminating false positives. This often involves re-testing the compounds at different concentrations and using orthogonal assays.
Lead Identification: Promising hits with confirmed activity and desirable preliminary properties are selected as "lead compounds." this compound itself might be an initial hit or a lead compound from a prior screening effort.
Lead Optimization: This is an iterative process focused on refining the structure of the lead compound(s) to improve potency, selectivity, pharmacokinetic properties (absorption, distribution, metabolism, excretion - ADME), and reduce toxicity. For this compound analogues, lead optimization involves synthesizing smaller, targeted libraries based on the SAR derived from the initial screening and evaluating these new compounds. This stage heavily relies on the rational design principles discussed earlier.
Lead optimization aims to identify a preclinical candidate with the optimal balance of properties for further development.
Computational Approaches in Analog Design and Virtual Screening
Computational methods play an increasingly vital role in the design and screening of this compound analogues, complementing experimental approaches and significantly accelerating the drug discovery process.
Key computational approaches include:
Virtual Screening: Using computational techniques to screen large databases of commercially available or in-house compounds (including virtual libraries of potential this compound analogues) for predicted biological activity. This can be ligand-based (using the properties of this compound to find similar active compounds) or structure-based (docking compounds into the 3D structure of the biological target).
Molecular Docking: Predicting the binding orientation (pose) and affinity of this compound analogues to their biological target. This provides insights into the likely interactions and helps prioritize compounds for synthesis and experimental testing.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that correlate structural descriptors of this compound analogues with their biological activity. QSAR models can predict the activity of new, unsynthesized analogues, guiding the design of libraries and reducing the need for extensive experimental testing.
Molecular Dynamics Simulations: Simulating the dynamic behavior of this compound or its analogues in complex with the biological target over time. This provides a more realistic picture of the interactions and can reveal conformational changes and transient binding events.
ADME/Toxicity Prediction: Using computational models to predict the absorption, distribution, metabolism, excretion, and potential toxicity of this compound analogues early in the design process, helping to deselect compounds with unfavorable properties.
Computational approaches enable the exploration of vast chemical spaces and allow for the prioritization of the most promising this compound analogues for synthesis and experimental validation, making the SAR and analogue design process more efficient and cost-effective.
Advanced Research Directions and Future Perspectives for the Chemical Compound S 657
Integration with Systems Biology and Network Pharmacology Approaches
While traditional network pharmacology approaches are typically applied to understand the complex interactions of small molecules within biological systems, the principles of systems biology are relevant to the study and optimization of bacterial exopolysaccharide production, including S-657. Research in bacterial exopolysaccharide biosynthesis pathways increasingly utilizes high-throughput data and bioinformatics tools, which are central to systems biology approaches.
Integrating bioinformatics with high-throughput data from systems biology studies can facilitate the implementation of synthetic biology approaches aimed at tailoring microbial exopolysaccharides. This involves understanding the underlying genetic and metabolic networks within the producing organism, Sphingomonas sp. ATCC 53159, to potentially enhance yield, modify structural characteristics, or optimize fermentation processes for S-657. Studies on related sphingans have explored the genetic basis for capsule synthesis, identifying gene clusters required for this process. While specific systems biology or network pharmacology studies directly on the interaction of S-657 with complex biological networks in a pharmacological context are not indicated by the search results, the application of these approaches to the producing organism offers avenues for advanced research in optimizing S-657 characteristics and production.
Development of the Compound S 657 as a Molecular Probe for Biological Pathways
The available research on this compound (diutan gum) primarily describes its use as a rheological modifier in industrial applications. There is no information in the provided search results to suggest that this compound is currently being developed or used as a molecular probe to investigate specific biological pathways within living organisms in a research context akin to how small molecules are used to target and study proteins or signaling cascades. The references to "molecular probe" in the search results pertain to unrelated contexts, such as investigating protein binding mechanisms of different compounds or a probe used in a nuclear medicine context. Therefore, based on the current information, the development of this compound as a molecular probe for biological pathways does not appear to be an active area of research for this specific compound.
Novel Methodologies for Compound Discovery and Optimization
Research related to this compound has involved methodologies for its structural characterization and optimization of its production. Techniques such as reductive cleavage and acetylation have been employed to identify the position of O-acetyl groups in the polysaccharide structure.
Optimization studies for bacterial polysaccharide production, which are applicable to this compound, have included screening and optimizing nutrient sources and fermentation conditions to improve yield and performance. For instance, research on related sphingans like gellan gum has explored using different carbon sources and optimizing aeration and stirring rates during fermentation to influence polysaccharide characteristics. These methodologies contribute to the optimization of S-657 production and potentially to the discovery of variants with altered properties through controlled fermentation or genetic modification of the producing strain.
Data on the optimization of fermentation conditions for related sphingans highlights the impact of nutrient sources on biomass and polysaccharide production. An example from research on capsular exopolysaccharide (CEPS) production by Bacillus strains showed varying biomass yield depending on carbon and nitrogen sources, with starch and yeast extract identified as important nutrients for mycelia and CEPS production.
Translational Research Paradigms for Mechanistic Insights (excluding clinical outcomes)
Translational research for this compound, in the absence of clinical applications, focuses on translating fundamental understanding of its chemical structure and physical properties into improved or novel industrial uses. Mechanistic insights involve elucidating the molecular basis for its observed rheological behavior, thermal stability, and salt tolerance.
Studies investigating the molecular origin of the thermal stability of polysaccharides like S-657 gum have explored intramolecular associations, including hydrogen bonding and van der Waals forces. Understanding how the specific arrangement of saccharide units and the presence of substituents like O-acetyl groups influence the double helix structure and its interactions in aqueous solutions provides crucial mechanistic insights.
Translational research paradigms for this compound involve applying these mechanistic insights to optimize its performance in existing applications, such as enhanced oil recovery fluids, by tailoring formulations to specific temperature and salinity conditions in oil reservoirs. Comparative studies on the rheological and thermal stability of diutan gum against other polymers in high-temperature and high-salinity environments provide data to support its selection and effective utilization in demanding industrial settings. For example, diutan gum has shown superior viscosity retention compared to xanthan gum and HPAM at high temperatures and salt concentrations.
| Polymer | Viscosity Retention at 85 °C (TDS = 10.1 × 10⁴ mg/L NaCl, [Ca²⁺] = 1.0 × 10³ mg/L) |
| Diutan Gum | 73.6% |
| Scleroglucan | 73.8% |
| Xanthan Gum | 49.8% |
| HPAM | 42.9% |
This type of research, focusing on the relationship between molecular structure, physical properties, and performance in relevant industrial environments, represents a key translational paradigm for this compound, driving innovation and optimization in its non-clinical applications.
Q & A
Q. How can S 657 be synthesized and characterized to ensure reproducibility?
Methodological Answer:
- Synthesis Protocol: Follow a stepwise reaction pathway with stoichiometric controls, solvent purity checks, and temperature optimization. Document deviations in real time .
- Characterization: Use spectroscopic techniques (e.g., NMR, FT-IR) and crystallography. For novel compounds, provide purity metrics (HPLC ≥95%) and elemental analysis .
- Reproducibility: Include a detailed supplementary file with raw spectral data, reaction conditions, and failure logs to enable replication .
Q. Table 1: Key Parameters for Spectroscopic Characterization of this compound
| Technique | Parameters | Acceptable Range |
|---|---|---|
| NMR | Purity (δ) | ±0.05 ppm |
| FT-IR | Peak Match | ≥90% similarity |
| XRD | R-factor | ≤5% |
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
Methodological Answer:
- Assay Design: Use cell viability assays (e.g., MTT) with positive/negative controls. Optimize dose-response curves (1 nM–100 µM) and triplicate runs .
- Data Validation: Apply ANOVA to compare treatment groups, reporting p-values and effect sizes (Cohen’s d) .
- Ethical Compliance: Follow institutional biosafety protocols for handling bioactive compounds .
Advanced Research Questions
Q. How can contradictions in this compound’s reported bioactivity data be resolved?
Methodological Answer:
Q. What methodologies are effective for elucidating this compound’s molecular mechanism?
Methodological Answer:
- Multi-Omics Integration: Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathway enrichments .
- CRISPR Screening: Use gene knockout libraries to validate target engagement .
- Dynamic Modeling: Develop kinetic models (e.g., COPASI) to simulate dose-dependent pathway activation .
Q. Table 2: Framework for Mechanistic Study Design
| Step | Method | Outcome Metric |
|---|---|---|
| 1 | Target identification | Binding affinity (Kd) |
| 2 | Pathway enrichment | FDR-adjusted p-value |
| 3 | Functional validation | Phenotypic rescue rate |
Q. How can computational modeling improve this compound’s structure-activity relationship (SAR) analysis?
Methodological Answer:
- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., GROMACS) with ≥100 ns trajectories .
- QSAR Modeling: Use Random Forest or SVM algorithms to predict bioactivity, validating with leave-one-out cross-validation .
- Validation: Compare computational predictions with experimental IC50 values, reporting R² >0.7 .
Q. What strategies ensure cross-laboratory reproducibility of this compound’s experimental results?
Methodological Answer:
- Standardized Protocols: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
- Blinded Replication: Distribute aliquots of this compound to independent labs for parallel testing, using harmonized SOPs .
- Error Reporting: Publish negative results and troubleshooting logs in open-access repositories .
Methodological Frameworks
How to formulate FINER (Feasible, Interesting, Novel, Ethical, Relevant) research questions for this compound?
Methodological Answer:
Q. What statistical approaches are optimal for analyzing dose-response heterogeneity in this compound studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
